Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 3-hydroxy-2-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halides or other substituted derivatives
Scientific Research Applications
Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions due to its structural similarity to biologically active piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-2-piperidinecarboxylate
- Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- Tert-butyl 3-hydroxy-2,6-dimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in studies of enzyme and receptor interactions .
Biological Activity
Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tert-butyl group at the carboxylate position and a hydroxy group at the 3-position of the piperidine ring. Its molecular formula is C_{13}H_{23}N_{1}O_{3} with a molecular weight of 241.33 g/mol. The compound's unique structural features, including stereochemistry, significantly influence its biological activity and reactivity.
The biological effects of this compound are primarily attributed to its interactions with specific enzymes and receptors. The presence of hydroxyl and carboxylate groups facilitates hydrogen bonding and electrostatic interactions, which can modulate various biological pathways. These interactions are crucial for its therapeutic potential in neurological conditions, where it may influence neurotransmitter systems and neuroinflammatory responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It appears to reduce the production of pro-inflammatory cytokines like TNF-α, indicating its role in modulating neuroinflammation .
- Binding Affinity : The compound has shown improved binding affinity to various molecular targets, enhancing its pharmacokinetic properties. This is particularly relevant in the context of oncogenic drivers such as BCL6, where modifications to the piperidine structure have led to increased potency .
Case Studies
- Neuroprotection Against Aβ : In vitro studies demonstrated that this compound reduced cell death in astrocytes exposed to Aβ by approximately 20%. This protective effect was associated with decreased TNF-α production, suggesting a potential mechanism for its neuroprotective properties .
- Inhibition of Oncogenic Targets : The compound has been evaluated for its ability to inhibit BCL6, an oncogenic transcriptional repressor involved in lymphoid malignancies. Structural modifications have led to compounds with significant reductions in lipophilicity while maintaining or enhancing their efficacy against BCL6 .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Hydroxyl group at position 3 | Neuroprotective effects against Aβ |
Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | Hydroxyl group at position 4 | Altered activity due to stereochemistry |
Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxypropyl instead of hydroxy | Different side chain configuration affects binding |
This comparison highlights how variations in structure can influence the biological activity and therapeutic potential of piperidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNLLSPFSWKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741737-29-1 | |
Record name | tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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